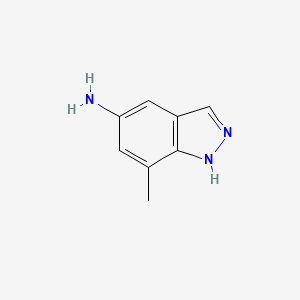

7-甲基-1H-吲唑-5-胺

描述

The compound 7-methyl-1H-indazol-5-amine is a derivative of the indazole class, which is a heterocyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 7-methyl-1H-indazol-5-amine, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be informative for understanding the characteristics of 7-methyl-1H-indazol-5-amine.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines involves the closure of the triazine ring and subsequent amination . Similarly, the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols is achieved through a three-component reaction involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone . These methods highlight the versatility of synthetic approaches that could potentially be adapted for the synthesis of 7-methyl-1H-indazol-5-amine.

Molecular Structure Analysis

The molecular structure of indazole derivatives is crucial for their chemical behavior and biological activity. The crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a monoclinic symmetry and a flattened boat conformation of the triazine ring . This detailed analysis of the molecular geometry, including bond angles and puckering parameters, provides a foundation for understanding the three-dimensional structure of 7-methyl-1H-indazol-5-amine.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For example, the methylation of 5-nitro-1H-indazole leads to a mixture of nitroindazoles, which can be further reduced and condensed to yield complex structures . These transformations demonstrate the reactivity of the indazole nucleus and suggest possible pathways for the chemical modification of 7-methyl-1H-indazol-5-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For instance, the planarity of the triazolo[1,5-a][1,3,5]triazine heterocyclic core and the presence of intra-molecular hydrogen bonds can affect the compound's stability and solubility . Additionally, the crystal packing and hydrogen-bonding interactions, as observed in the structure of 7-methoxy-1H-indazole, play a significant role in the solid-state properties of these compounds . These insights into the physical and chemical properties are relevant for the characterization of 7-methyl-1H-indazol-5-amine.

科学研究应用

Synthesis and Chemical Transformations

- 7-methyl-1H-indazol-5-amine and its derivatives are crucial in various synthesis processes. For instance, N-methylation of 5-nitro-1H-indazole leads to the formation of 1-methyl-5(6)-nitroindazoles. These compounds are integral in creating more complex molecules like N-(1-methylindazol-6-yl)furan-2-carboxamide and 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole (El’chaninov, Aleksandrov, & Stepanov, 2018).

Spectral Analysis and Solvatochromic Effects

- The absorption and fluorescence spectra of Indazole and its amino derivatives, including 7-methyl-1H-indazol-5-amine, have been studied. These investigations are critical in understanding the electrostatic effects, hydrogen bond donor ability, and accepting ability of these compounds (Saha & Dogra, 1997).

Reactivity and NMR Analysis

- The reactivity of 7-methyl-1H-indazol-5-amine towards N-methylation and its impact on the nuclear magnetic resonance (NMR) spectra offer valuable insights into the molecular structure and electronic properties of such compounds (Palmer, Findlay, Kennedy, & Mcintyre, 1975).

Novel Derivative Synthesis

- 7-methyl-1H-indazol-5-amine is used in creating novel derivatives through various chemical reactions, such as Buchwald reactions and Suzuki–Miyaura cross-coupling reactions. These derivatives have potential applications in medicinal chemistry and other fields (Slade et al., 2009).

Antitumor Activities

- Certain derivatives of 7-methyl-1H-indazol-5-amine have shown promise in preliminary bioassay tests for antitumor activities, highlighting their potential in the development of new cancer therapies (De-qing, 2011).

Pharmaceutical Applications

- Indazoles, including 7-methyl-1H-indazol-5-amine, have been studied for their potential as receptor antagonists in pharmaceutical research. Their ability to bind to specific receptors makes them candidates for drug development (Schaus et al., 1998).

Material Science and Corrosion Inhibition

- 7-methyl-1H-indazol-5-amine and its derivatives have been utilized in designing self-assembled monolayers for the corrosion inhibition of metals like copper, indicating their application in materials science and engineering (Qiang et al., 2018).

Crystallographic Analysis

- The crystal structure of 7-methyl-1H-indazol-5-amine variants has been analyzed to understand their molecular configurations and interactions, which is crucial in drug design and materials science (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

安全和危害

The safety data sheet for “1-METHYL-1H-INDAZOL-5-AMINE” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

属性

IUPAC Name |

7-methyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPNKPFVJHRZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362544 | |

| Record name | 7-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1H-indazol-5-amine | |

CAS RN |

844882-18-4 | |

| Record name | 7-methyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)